

Application Notes and Protocols: Pharmacokinetics of Friluglanstat in Sprague Dawley Rats

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Compound of Interest		
Compound Name:	Friluglanstat	
Cat. No.:	B15610993	Get Quote

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Abstract

This document provides a detailed guide for conducting pharmacokinetic studies of friluglanstat in Sprague-Dawley rats. Friluglanstat is an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[1][2][3] Understanding its pharmacokinetic profile is crucial for preclinical development. While specific data for friluglanstat in Sprague-Dawley rats is not publicly available, this document outlines a comprehensive set of protocols and data presentation templates based on established methodologies for pharmacokinetic analysis in this species. These guidelines will enable researchers to design and execute robust studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of friluglanstat.

Introduction

Friluglanstat is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3] This enzyme is a terminal synthase that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever. By inhibiting mPGES-1, **friluglanstat** reduces the production of PGE2, thereby exerting anti-inflammatory effects. The Sprague-Dawley rat is a widely used animal model in preclinical drug development due to its well-characterized physiology and genetics.



Pharmacokinetic studies in this model provide essential data on a drug candidate's behavior in a living organism, informing dose selection and predicting human pharmacokinetics.

Data Presentation

The following tables provide a standardized format for presenting pharmacokinetic data for **friluglanstat** in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of **Friluglanstat** in Sprague-Dawley Rats (Single Intravenous Dose)

Parameter	Unit	Value (Mean ± SD)
Co	ng/mL	
AUC ₀ -t	ng <i>h/mL</i>	
AUC₀-∞	ngh/mL	-
t _{1/2}	h	-
CL	mL/h/kg	_
Vd	L/kg	-

Table 2: Pharmacokinetic Parameters of **Friluglanstat** in Sprague-Dawley Rats (Single Oral Dose)

Parameter	Unit	Value (Mean ± SD)
C _{max}	ng/mL	
Tmax	h	
AUC ₀ -t	ng <i>h/mL</i>	
AUC₀-∞	ngh/mL	
t _{1/2}	h	-
F (%)	%	-



Experimental Protocols Animal Model

Species: Sprague-Dawley Rat

Sex: Male and/or Female

Age: 8-10 weeks

Weight: 200-250 g

- Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
- Housing: Standard laboratory conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

Dosing

- Formulation: **Friluglanstat** should be dissolved or suspended in an appropriate vehicle (e.g., saline, 0.5% carboxymethylcellulose). The formulation should be sterile for intravenous administration.
- Intravenous (IV) Administration: A single dose of friluglanstat is administered via the tail
 vein. The injection volume should be appropriate for the animal's weight (e.g., 1-2 mL/kg).
- Oral (PO) Administration: A single dose of **friluglanstat** is administered by oral gavage. The gavage volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).

Sample Collection

- Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.
- Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

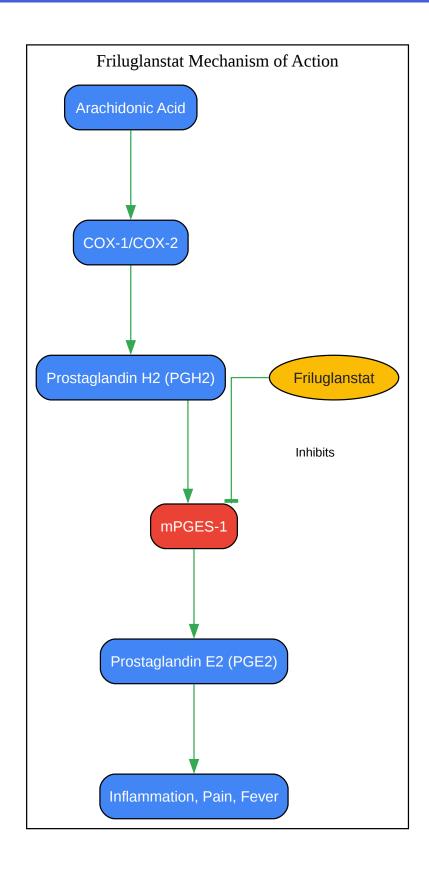


Bioanalytical Method

A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for the quantification of **friluglanstat** in plasma samples. The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

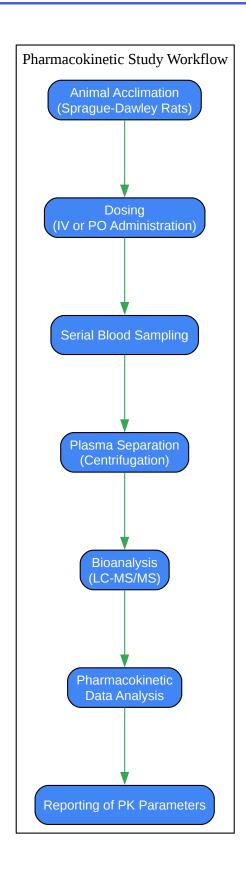




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Caption: Signaling pathway of friluglanstat's anti-inflammatory action.





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Caption: Experimental workflow for a pharmacokinetic study in rats.



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